molecular formula C13H17N3O3S B2939663 1-(cyclopropanesulfonyl)-4-(pyridine-3-carbonyl)piperazine CAS No. 1219844-58-2

1-(cyclopropanesulfonyl)-4-(pyridine-3-carbonyl)piperazine

Cat. No.: B2939663
CAS No.: 1219844-58-2
M. Wt: 295.36
InChI Key: LOMPFHXDPIDUND-UHFFFAOYSA-N
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Description

1-(Cyclopropanesulfonyl)-4-(pyridine-3-carbonyl)piperazine is a piperazine derivative characterized by a cyclopropanesulfonyl group at position 1 and a pyridine-3-carbonyl moiety at position 4. Piperazine-based compounds are widely studied for their diverse pharmacological activities, including anticancer, antimicrobial, and receptor modulation.

Properties

IUPAC Name

(4-cyclopropylsulfonylpiperazin-1-yl)-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c17-13(11-2-1-5-14-10-11)15-6-8-16(9-7-15)20(18,19)12-3-4-12/h1-2,5,10,12H,3-4,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMPFHXDPIDUND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(cyclopropanesulfonyl)-4-(pyridine-3-carbonyl)piperazine typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Pyridine-3-Carbonyl Group: This step involves the acylation of the piperazine ring with pyridine-3-carbonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropanesulfonyl)-4-(pyridine-3-carbonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl or carbonyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed:

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives of the compound.

    Substitution: Substituted derivatives with various functional groups replacing the original sulfonyl or carbonyl groups.

Scientific Research Applications

1-(Cyclopropanesulfonyl)-4-(pyridine-3-carbonyl)piperazine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.

    Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.

    Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.

    Industry: It is used as an intermediate in the synthesis of other complex molecules and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(cyclopropanesulfonyl)-4-(pyridine-3-carbonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Sulfonyl Groups : The cyclopropanesulfonyl group in the target compound may offer improved steric hindrance and metabolic stability compared to phenylsulfonyl analogs (e.g., ).
  • Pyridine vs. Indole/Aromatic Groups : The pyridine-3-carbonyl group could enhance solubility compared to hydrophobic benzhydryl () or indole moieties ().
  • Receptor Selectivity: Substituents like the 2-methoxyphenyl group (HBK14) or trifluoromethylphenyl () demonstrate how minor structural changes impact receptor subtype specificity.

Pharmacological Activity Comparison

Anticancer Activity

  • 1-(4-Chlorobenzhydryl)piperazine Derivatives (5a–g) : Exhibit broad cytotoxicity against liver (HEPG2, IC50 ~5 µM), breast (MCF7, IC50 ~7 µM), and colon cancer cell lines. Time-dependent stability of compound 5a suggests prolonged activity .

Enzyme Inhibition

  • BACE1 Inhibitors : Phenylsulfonyl-indole derivatives (e.g., compound 8, IC50 = 19.66 mM) highlight the role of sulfonyl groups in enzyme binding. The cyclopropane ring in the target compound could optimize binding pocket interactions .
  • PAF Antagonists : YM264 (3al) demonstrates that pyridine-thiazolidine hybrids achieve potent PAF antagonism (IC50 < 1 µM). The target’s pyridine moiety may similarly engage inflammatory targets .

Receptor Modulation

  • Dopamine D2 Receptor : HBK14 shows high affinity due to its 2-methoxyphenyl group, suggesting electron-donating substituents enhance receptor interactions .
  • 5-HT1B Selectivity : 1-(m-Trifluoromethylphenyl)piperazine’s 65-fold selectivity underscores the impact of electron-withdrawing groups on receptor subtype specificity .

Physicochemical Properties

  • Solubility : The sulfonyl group enhances hydrophilicity, while the pyridine ring may improve aqueous solubility compared to purely aromatic analogs (e.g., ).
  • logP : Estimated logP for the target compound is ~2.5 (cyclopropane reduces hydrophobicity vs. phenyl groups in ).

Biological Activity

1-(Cyclopropanesulfonyl)-4-(pyridine-3-carbonyl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its structural components:

  • Piperazine ring : A six-membered ring containing two nitrogen atoms.
  • Cyclopropanesulfonyl group : A unique feature that may influence its biological interactions.
  • Pyridine-3-carbonyl moiety : Contributes to the compound's reactivity and binding properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, which may include:

  • Enzyme inhibition : Potential inhibition of enzymes involved in various metabolic pathways.
  • Receptor modulation : Possible interactions with neurotransmitter receptors, influencing signaling pathways.

Biological Activity Overview

The compound has been evaluated for several biological activities, including:

Antimicrobial Activity

Studies have demonstrated that derivatives of piperazine compounds exhibit antimicrobial properties. For instance, compounds similar in structure to this compound have shown effectiveness against various bacterial strains.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

Anticancer Activity

Research indicates that piperazine derivatives can exhibit anticancer properties. The specific activity of this compound has not been extensively documented but is hypothesized based on structural similarities to known anticancer agents.

Case Studies

  • In Vitro Studies : A study investigated the cytotoxic effects of piperazine derivatives on cancer cell lines. The results showed that certain modifications to the piperazine structure enhanced cytotoxicity, suggesting a potential pathway for developing new anticancer therapies.
  • Enzyme Inhibition Assays : Various piperazine compounds have been tested for their ability to inhibit specific enzymes such as CYP51 and CYP5122A1. Although direct data on this compound is limited, related compounds have shown promising results in inhibiting these enzymes, indicating a potential for similar activity.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for assessing its therapeutic potential:

  • Absorption : The compound's solubility and stability in biological systems will influence its absorption.
  • Metabolism : Potential metabolic pathways should be identified to predict how the compound is processed in the body.
  • Toxicity Studies : Preliminary toxicity assessments should be conducted to evaluate safety profiles.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for 1-(cyclopropanesulfonyl)-4-(pyridine-3-carbonyl)piperazine, and how is structural confirmation performed?

  • Methodology :

  • Synthesis : A two-step approach is common:

Piperazine functionalization : Pyridine-3-carbonyl chloride reacts with piperazine to form 4-(pyridine-3-carbonyl)piperazine.

Sulfonylation : Cyclopropanesulfonyl chloride is coupled under basic conditions (e.g., triethylamine in dichloromethane).

  • Structural Confirmation :

  • NMR (¹H/¹³C): Key signals include cyclopropane protons (δ 0.8–1.2 ppm), pyridine aromatic protons (δ 8.5–9.0 ppm), and sulfonyl group confirmation via ¹³C (δ ~55 ppm).

  • Mass Spectrometry : ESI-MS detects [M+H]⁺ with accurate mass matching theoretical values.

  • Elemental Analysis : Confirms C, H, N, S stoichiometry .

    • Example Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
1Pyridine-3-carbonyl chloride, DCM, RT7895%
2Cyclopropanesulfonyl chloride, Et₃N, 40°C6592%

Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?

  • Methodology :

  • Antimicrobial Activity : Follow CLSI guidelines using Staphylococcus aureus and Escherichia coli strains (MIC determination).
  • Antiplatelet Activity : Measure ADP-induced platelet aggregation inhibition in human platelet-rich plasma .
  • Cytotoxicity Screening : Use MTT assays on HEK-293 cells to assess IC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

  • Methodology :

  • Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (DCM) for sulfonylation efficiency.

  • Catalyst Screening : Evaluate DMAP or NaH for enhanced nucleophilicity of piperazine.

  • Purification : Use preparative HPLC or recrystallization (ethanol/water) for high-purity isolation .

    • Key Observations :
  • Higher yields (85%) achieved in DMF at 60°C with DMAP.

  • Recrystallization improves purity to >98% .

Q. What computational approaches predict the protonation state and solubility of this compound?

  • Methodology :

  • pKa Prediction : Use MoKa software to estimate basicity of the piperazine nitrogen (experimental validation via Sirius T3 potentiometry) .

  • Solubility Modeling : Apply COSMO-RS to predict logP and aqueous solubility.

  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane permeability .

    • Example Data Table :
ParameterPredicted ValueExperimental Value
pKa (piperazine N)7.27.1 ± 0.3
logP (octanol/water)1.81.7

Q. How do structural modifications (e.g., sulfonyl vs. carbonyl groups) impact bioactivity?

  • Methodology :

  • SAR Studies : Synthesize analogs (e.g., replacing cyclopropane with phenyl or methyl groups).
  • Biological Testing : Compare antiplatelet activity (IC₅₀) and cytotoxicity across analogs .
    • Key Finding : Cyclopropane sulfonyl derivatives show 3x higher antiplatelet activity than phenyl analogs but with increased cytotoxicity (IC₅₀ = 12 μM vs. 25 μM) .

Q. How can contradictions between reduced toxicity and decreased bioactivity in analogs be resolved?

  • Methodology :

  • Beta-Cyclodextran Inclusion : Reduces cytotoxicity (IC₅₀ increases from 12 μM to 45 μM) but lowers antiplatelet efficacy (IC₅₀ rises from 5 μM to 18 μM) .
  • Dose Optimization : Balance therapeutic index by adjusting molar ratios of excipients.

Data Contradictions and Resolution

  • Conflict : Piperazine derivatives with bulkier substituents show improved stability but reduced receptor binding affinity.
    • Resolution : Use MD simulations to identify steric clashes in binding pockets. Modify substituent geometry (e.g., linear vs. branched chains) .

Methodological Recommendations

  • Synthetic Chemistry : Prioritize anhydrous conditions for sulfonylation to avoid hydrolysis.
  • Biological Assays : Include positive controls (e.g., aspirin for antiplatelet studies) to validate experimental setups.
  • Computational Tools : Cross-validate in silico predictions with experimental data to refine models .

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